1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorobenzenesulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzenesulfonyl group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include piperidine, 4-fluorobenzenesulfonyl chloride, and 4-methoxyphenyl ethylamine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzenesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)sulfonylpiperidine: Shares the fluorobenzenesulfonyl group but lacks the methoxyphenyl group.
4-Methoxyphenacyl bromide: Contains the methoxyphenyl group but differs in its overall structure and reactivity.
Raloxifene Related Compound C: Similar in having a piperidine ring but differs in its functional groups and applications.
Uniqueness
1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-19-6-2-16(3-7-19)10-13-23-21(25)17-11-14-24(15-12-17)29(26,27)20-8-4-18(22)5-9-20/h2-9,17H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIJDUDJRDZXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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